L748337 - 244192-94-7

L748337

Catalog Number: EVT-272036
CAS Number: 244192-94-7
Molecular Formula: C26H31N3O5S
Molecular Weight: 497.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compound X is a selective antagonist of the β3-adrenoceptor (β3-AR) []. β3-ARs are a subtype of beta-adrenergic receptors found in various tissues, including the bladder, adipose tissue, and the gastrointestinal tract []. These receptors play a role in regulating physiological processes like smooth muscle relaxation and energy expenditure [, ].

Relevance: While not structurally similar to N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide, isoprenaline serves as a reference compound in [] due to its known effects on bladder function through β-AR activation. This comparison helps highlight the selective action of the target compound on β3-AR and its potential as a more targeted therapeutic agent for overactive bladder syndrome.

Relevance: Although not structurally identical to N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide, mirabegron shares the same mechanism of action by targeting the β3-AR. Both compounds highlight the importance of β3-AR activation in improving bladder storage function. The research discussed in [] emphasizes the potential of developing selective β3-AR agonists, like the target compound, for treating overactive bladder syndrome with improved safety profiles.

L748,337 (N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide)

Compound Description: L748,337 is a selective β3-AR antagonist []. Administration of L748,337 was found to block all the effects of the β3-AR agonist mirabegron, including the increase in intervoid interval and bladder compliance, and the reduction in NMC amplitude. Furthermore, L748,337 alone was observed to shorten intervoid interval and decrease bladder compliance, suggesting a potential basal β3-AR-mediated sympathetic tone [].

Relevance: This is the target compound of this query. The research in [] focuses on understanding the role of β3-AR in the micturition cycle using L748,337 as a pharmacological tool.

Source and Classification

L-748337 is cataloged under the Chemical Abstracts Service (CAS) number 244192-94-7 and has a molecular formula of C26H31N3O5S. It is primarily used in laboratory research settings to explore its pharmacological properties and mechanisms of action related to β3-adrenergic receptor signaling .

Synthesis Analysis

The synthesis of L-748337 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from the aryloxypropanolamine scaffold, which is common among β-adrenergic receptor ligands. The synthesis typically includes:

  1. Formation of the Aryloxy Linkage: This involves the reaction of an appropriate aryloxy compound with a propenolamine derivative.
  2. Side Chain Modifications: The introduction of various functional groups to enhance receptor selectivity and binding affinity.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of at least 98% .

The synthetic route may vary slightly depending on the desired derivatives or modifications aimed at enhancing biological activity or selectivity.

Molecular Structure Analysis

L-748337 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key structural elements include:

  • Aromatic Rings: These provide hydrophobic interactions essential for binding to the β3-adrenoceptor.
  • Amino Group: This group plays a critical role in receptor binding and activation.
  • Sulfonamide Moiety: This contributes to the compound's selectivity and potency as an antagonist.

The three-dimensional conformation of L-748337 allows for optimal interaction with the binding site of the β3-adrenoceptor, facilitating its antagonistic effects .

Chemical Reactions Analysis

L-748337 participates in various chemical reactions relevant to its mechanism of action:

  1. Receptor Binding: It competes with endogenous catecholamines for binding to the β3-adrenoceptor, inhibiting downstream signaling pathways such as cAMP accumulation.
  2. Nitric Oxide Modulation: The compound has been shown to reduce inducible nitric oxide synthase (iNOS) expression, thereby influencing nitric oxide levels in cells.
  3. Induction of Apoptosis: In melanoma cell lines, L-748337 induces apoptosis through mechanisms involving altered signaling pathways related to cell proliferation .
Mechanism of Action

The primary mechanism of action for L-748337 involves its competitive antagonism at the β3-adrenoceptor. Upon binding, it prevents the receptor from activating G-proteins that mediate various intracellular responses, such as:

  • Inhibition of cAMP Production: By blocking β3-adrenoceptor activation, L-748337 decreases cyclic adenosine monophosphate levels, impacting metabolic processes like lipolysis.
  • Regulation of Gene Expression: The compound influences gene expression related to apoptosis and cell survival pathways in cancer cells, demonstrating potential anti-cancer effects .

Additionally, studies indicate that L-748337 may exhibit biased agonism under certain conditions, selectively activating specific signaling pathways while inhibiting others .

Physical and Chemical Properties Analysis

L-748337 possesses distinct physical and chemical properties that are critical for its functionality:

  • Molecular Weight: 497.61 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM and in ethanol at concentrations up to 10 mM.
  • Storage Conditions: Recommended storage at +4°C to maintain stability.

These properties facilitate its use in various experimental setups and contribute to its effectiveness as a research tool .

Applications

L-748337 has several potential scientific applications:

  1. Metabolic Research: Its role as a β3-adrenoceptor antagonist makes it valuable for studying metabolic disorders such as obesity and diabetes.
  2. Cancer Therapy Research: The compound's ability to induce apoptosis in cancer cell lines positions it as a candidate for further exploration in cancer treatment strategies.
  3. Pharmacological Studies: It serves as a tool compound for elucidating the roles of β3-adrenoceptors in various physiological processes and disease states.
Pharmacological Characterization of L748337

β3-Adrenoceptor Antagonism: Receptor Specificity and Binding Kinetics

L748337 (chemical name: N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide) is a potent competitive antagonist with exceptional selectivity for β3-adrenoceptors (β3-AR) over other β-adrenoceptor subtypes. Radioligand binding studies demonstrate its binding affinity (Ki) values are 4.0 nM for human β3-AR, compared to 204 nM for β2-AR and 390 nM for β1-AR [2] [5]. This distinct pharmacological profile establishes L748337 as one of the most selective β3-AR antagonists identified to date. The molecular basis for this selectivity lies in its specific interaction with the orthosteric binding pocket of the β3-AR subtype, which differs significantly from β1- and β2-ARs in amino acid sequence and conformation [1] [8].

Functionally, L748337 exhibits concentration-dependent inhibition of isoproterenol-induced cAMP accumulation in cells expressing human β3-AR, with a reported IC₅₀ value of 6 nM [2] [4]. This inhibition occurs through competitive blockade of the receptor's Gₛ protein coupling domain, effectively preventing agonist-mediated activation of adenylyl cyclase. The compound's selectivity profile has been extensively validated through competition binding assays against a panel of human adrenoceptor subtypes, confirming minimal off-target interactions at therapeutic concentrations [1] [5].

Table 1: Receptor Binding Affinity Profile of L748337

Receptor SubtypeKi Value (nM)Selectivity Ratio (vs. β3-AR)Experimental System
β3-Adrenoceptor4.0 ± 0.81Transfected HEK/CHO cells
β2-Adrenoceptor204 ± 3551Transfected CHO cells
β1-Adrenoceptor390 ± 7297.5Transfected CHO cells

Radioligand Utility: Differential Labeling of Human vs. Rat β3-Adrenoceptors

The development of tritiated L748337 ([(³H]-L 748,337) has provided researchers with a highly specific radioligand for β3-AR detection, addressing a significant methodological gap in adrenoceptor research [1]. Saturation binding studies in transfected HEK cells reveal [(³H]-L 748,337 exhibits subnanomolar affinity (Kd ≈ 2 nM) for human β3-AR, with binding kinetics characterized by rapid association (t₁/₂ ≈ 5 minutes) and slow dissociation (t₁/₂ ≈ 30 minutes), indicating stable receptor-ligand complex formation [1]. Kinetic analyses demonstrate monophasic binding, consistent with interaction at a single, homogeneous receptor population.

A critical finding from these studies is the pronounced species selectivity of L748337. While the compound binds human β3-AR with high affinity (Kd ≈ 2 nM), it exhibits significantly reduced affinity for the rat ortholog, with binding constants ranging from 12-95 nM [1] [6]. This differential affinity was corroborated in functional studies using rat bladder strips, where unlabeled L748337 showed approximately 15-fold lower potency in antagonizing β3-AR-mediated relaxation compared to its effects on human receptors [1]. Molecular characterization suggests this species difference stems from structural variations in the ligand-binding domain between human and rat β3-ARs, particularly within transmembrane regions 4 and 5 [1] [8].

Despite some nonspecific binding to a low-affinity site distinct from the canonical β-adrenoceptor orthosteric pocket, [(³H]-L 748,337 represents the most promising radioligand available for selective labeling of human β3-ARs in both physiological and pathological contexts [1].

Functional Antagonism in cAMP Inhibition and Smooth Muscle Modulation

L748337 demonstrates potent functional antagonism of β3-AR-mediated signaling pathways. In cellular systems expressing human β3-AR, L748337 effectively suppresses cAMP accumulation in response to isoproterenol stimulation, with an IC₅₀ of 6 nM [2] [4]. This inhibition occurs through direct competition with agonist binding, preventing Gₛ protein activation and subsequent adenylate cyclase stimulation. Beyond canonical cAMP signaling, emerging evidence suggests L748337 may also modulate MAP kinase pathways through β3-AR-dependent mechanisms, increasing phosphorylation of Erk1/2 with a pEC₅₀ value of 11.6 [4].

In smooth muscle systems, L748337 demonstrates significant physiological antagonism. The compound effectively reverses β3-AR agonist-induced relaxation in human urinary bladder smooth muscle preparations [1] [8]. This functional antagonism extends to the gastrointestinal tract, where L748337 counteracts β3-AR-mediated relaxation of colonic smooth muscle [8]. The smooth muscle effects occur at nanomolar concentrations consistent with the compound's binding affinity, supporting receptor-specific activity rather than off-target effects.

Interestingly, while β3-AR activation typically produces vasodilatory effects, L748337 administration does not significantly alter vascular tone in vivo, suggesting minimal constitutive activity of vascular β3-AR under normal physiological conditions [6] [8]. However, in pathological states characterized by β3-AR overexpression (e.g., heart failure), L748337 may potentially modulate vascular reactivity, though this requires further investigation.

Impact on Nitric Oxide Signaling: iNOS Suppression and Proliferation Attenuation

L748337 exerts significant modulatory effects on nitric oxide (NO) signaling pathways through regulation of inducible nitric oxide synthase (iNOS) expression. In melanoma (B16F10) cells, L748337 (1 μM) significantly reduces basal nitrite production (a stable metabolite of NO) by approximately 40-60% [3] [7]. This reduction correlates with decreased iNOS protein expression, suggesting transcriptional or post-transcriptional regulation of iNOS by β3-AR signaling. Complementary studies show that β3-AR stimulation with BRL37344 increases nitrite production, while co-administration with L748337 prevents this increase, confirming β3-AR-specific regulation of NO pathways [7].

The mechanistic relationship between β3-AR blockade and iNOS regulation involves hypoxia-sensitive pathways. Under hypoxic conditions, which upregulate both β3-AR and vascular endothelial growth factor (VEGF) in tumor cells, L748337 prevents hypoxia-induced VEGF upregulation [3]. This effect appears functionally linked to iNOS suppression, as NO donors reverse the anti-proliferative effects of L748337, while NOS inhibitors mimic them [7]. Isoform-specific experiments demonstrate that iNOS (rather than endothelial or neuronal NOS isoforms) serves as the primary downstream effector of β3-AR signaling in tumor cells [7].

The functional consequence of iNOS suppression is significant attenuation of NO-dependent proliferation. In multiple cancer cell models, including melanoma, L748337 treatment reduces cell proliferation by 30-50% compared to untreated controls [3] [7]. This anti-proliferative effect is mechanistically linked to reduced NO signaling, as exogenous NO donors completely reverse L748337-mediated growth inhibition.

Table 2: Functional Effects of L748337 in B16F10 Melanoma Cells

Parameter MeasuredEffect of L748337 (1 μM)Reversal by NO DonorsMechanistic Link to β3-AR
Nitrite Production40-60% reductionComplete reversalYes (prevented by agonists)
iNOS Protein ExpressionSignificant downregulationPartial reversalYes
Cell Proliferation30-50% inhibitionComplete reversalYes
Hypoxia-induced VEGFComplete preventionNot testedYes

Apoptotic Induction in Melanoma: Mechanistic Insights

L748337 demonstrates significant pro-apoptotic activity in melanoma models through β3-AR-dependent regulation of cell survival pathways. In B16F10 melanoma cells, therapeutic concentrations (1-5 μM) of L748337 induce caspase-dependent apoptosis, evidenced by increased caspase-3/7 activation and DNA fragmentation [3] [7]. Quantitative analyses reveal approximately 2.5-3.5 fold increases in apoptotic markers following 48-hour treatment. This pro-apoptotic effect is functionally linked to β3-AR blockade, as β3-AR agonists promote cell survival, while co-administration with L748337 prevents this survival advantage.

The molecular mechanism underlying L748337-induced apoptosis involves coordinated regulation of multiple signaling nodes downstream of β3-AR. The compound disrupts the β3-AR/iNOS signaling axis, reducing NO-mediated activation of pro-survival kinases including Akt and ERK [7]. Additionally, L748337 modulates expression of Bcl-2 family proteins, decreasing the Bcl-2/Bax ratio by approximately 50% and promoting mitochondrial cytochrome c release [3]. These mitochondrial alterations initiate the intrinsic apoptosis pathway, culminating in caspase activation.

In vivo studies using murine melanoma models corroborate these findings. Intraperitoneal administration of L748337 (5 mg/kg) significantly reduces tumor growth by 40-60% compared to vehicle controls [3] [7]. Histopathological analyses of treated tumors show increased apoptotic indices (TUNEL staining) and reduced proliferation markers (Ki-67), confirming dual effects on both cell death and proliferation. Notably, L748337 also disrupts tumor vascularization by inducing endothelial cell apoptosis within the tumor microenvironment, further compromising tumor viability [3].

The therapeutic relevance of these findings is underscored by the overexpression of β3-AR observed in multiple human cancers, including melanoma, where it correlates with disease progression and poor prognosis. The ability of L748337 to target both tumor cells and supporting vasculature positions β3-AR blockade as a promising strategy for cancer therapy.

Properties

CAS Number

244192-94-7

Product Name

L748337

IUPAC Name

N-[[3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]phenyl]methyl]acetamide

Molecular Formula

C26H31N3O5S

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C26H31N3O5S/c1-20(30)28-17-22-6-5-7-25(16-22)34-19-24(31)18-27-15-14-21-10-12-23(13-11-21)29-35(32,33)26-8-3-2-4-9-26/h2-13,16,24,27,29,31H,14-15,17-19H2,1H3,(H,28,30)/t24-/m0/s1

InChI Key

AWIONHVPTYTSHZ-DEOSSOPVSA-N

SMILES

CC(=O)NCC1=CC(=CC=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O

Solubility

Soluble in DMSO

Synonyms

(S)-N-(4-(2-(3-(3-(acetamidomethyl)phenoxy)-2-hydroxypropyl)amino)ethyl)phenylbenzenesulfoamide
L 748,337
L 748337

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O

Isomeric SMILES

CC(=O)NCC1=CC(=CC=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.